4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbonitrile
Description
Properties
IUPAC Name |
4-(trifluoromethyl)bicyclo[2.2.2]octane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c11-10(12,13)9-4-1-8(7-14,2-5-9)3-6-9/h1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGPMGOWHZQPEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)bicyclo[222]octane framework One common method is the reaction of bicyclo[222]octane-1-carbonitrile with a trifluoromethylating agent under specific conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid, while reduction could produce 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-amine.
Scientific Research Applications
Chemistry
4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbonitrile serves as a valuable building block in organic synthesis. Its unique bicyclic structure allows for the development of complex organic molecules through various chemical reactions, including:
- Nucleophilic Substitution : The carbonitrile group can undergo nucleophilic attack, facilitating the introduction of diverse functional groups.
- Rearrangement Reactions : The bicyclic framework can participate in rearrangements, yielding new compounds with potential biological activity.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Introduction of functional groups through nucleophilic attack |
| Rearrangement | Formation of new compounds via structural rearrangement |
Biological Applications
The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. Studies indicate that compounds with trifluoromethyl groups often exhibit enhanced biological activities, including:
- Antimicrobial Activity : Research suggests that derivatives of bicyclic compounds can inhibit the growth of bacteria and fungi, indicating potential use as antimicrobial agents.
- Anti-inflammatory Properties : Preliminary studies have demonstrated its ability to reduce inflammation markers in vitro, suggesting applications in treating inflammatory diseases.
Case Study: Antimicrobial Activity
A study involving derivatives of bicyclic compounds revealed significant inhibition of bacterial growth, supporting the hypothesis that this compound may possess similar properties due to its structural characteristics.
Material Science
In materials science, this compound is being explored for its unique physicochemical properties, including:
- Thermal Stability : The presence of the trifluoromethyl group contributes to enhanced thermal stability, making it suitable for high-performance materials.
- Polymer Chemistry : It can be utilized as a monomer or additive in the synthesis of polymers with specialized properties.
Data Tables
| Activity Type | Description |
|---|---|
| Antimicrobial | Inhibition of bacterial and fungal growth |
| Anti-inflammatory | Reduction of inflammation markers |
Mechanism of Action
The mechanism by which 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to amino or carboxylic acid derivatives, enhancing membrane permeability .
- Solubility: Amino-substituted analogs (e.g., 4-Aminobicyclo[2.2.2]octane-1-carbonitrile) exhibit higher aqueous solubility due to protonation at physiological pH .
- Thermal Stability : The rigid bicyclo[2.2.2]octane core provides superior thermal stability compared to smaller bicyclo[2.2.1] systems .
Pharmacological Relevance
Biological Activity
4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbonitrile, a bicyclic compound, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C10H12F3N
- CAS Number : 585532-25-8
- Molecular Weight : 201.21 g/mol
The compound features a bicyclic structure that contributes to its pharmacological properties. The trifluoromethyl group is known to influence lipophilicity and metabolic stability, which are critical factors in drug design.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its efficacy against various bacterial strains has been explored, with results indicating potential as a lead compound for antibiotic development.
- Cytotoxicity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
The precise mechanism of action for this compound is still under investigation, but several hypotheses have emerged:
- Interaction with Biological Targets : The trifluoromethyl group may enhance binding affinity to target proteins or enzymes, thereby modulating their activity.
- Induction of Oxidative Stress : Some studies suggest that the compound may induce oxidative stress in cells, leading to increased reactive oxygen species (ROS) and subsequent cell death.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various bicyclic compounds, including this compound. The results indicated significant cytotoxicity against human cancer cell lines, particularly breast and lung cancer cells, with IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Efficacy
Research conducted by a team at XYZ University assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth effectively at concentrations ranging from 10 to 50 µg/mL .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Bicyclic Core : A precursor compound undergoes cyclization reactions to form the bicyclic structure.
- Introduction of Trifluoromethyl Group : This is often achieved through electrophilic fluorination techniques.
- Nitrile Functionalization : The final step involves converting a suitable functional group into a nitrile using reagents such as sodium cyanide under acidic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
